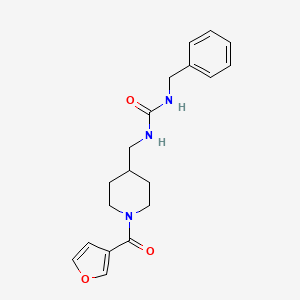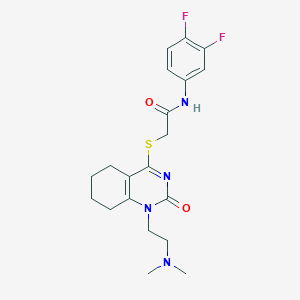
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been synthesized using a specific chemical method.
科学的研究の応用
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi. Additionally, this compound has potential applications in the development of fluorescent probes for imaging studies.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells and microorganisms. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide are still being studied. However, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. Additionally, this compound has been shown to have fluorescent properties, which makes it a potential candidate for use in imaging studies.
実験室実験の利点と制限
The advantages of using (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide in lab experiments include its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Additionally, this compound has been shown to have anticancer and antimicrobial properties, which makes it a potential candidate for drug development. The limitations of using this compound in lab experiments include its low yield and the need for specific reagents and conditions for synthesis.
将来の方向性
There are several future directions for research on (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of cancer and microbial infections. Another potential direction is the development of fluorescent probes for imaging studies. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and its mechanism of action.
合成法
The synthesis of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of the thiazole ring using a reaction between 2-aminothiazole and an aldehyde. The second step involves the synthesis of the furan ring using a reaction between furan and an aldehyde. The final step involves the coupling of the thiazole and furan rings using a reaction between the two intermediates and acryloyl chloride. The yield of this synthesis method is approximately 50%.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-4-6-14(7-5-13)11-16-12-19-18(23-16)20-17(21)9-8-15-3-2-10-22-15/h2-10,12H,11H2,1H3,(H,19,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSLJSMSRYZTR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

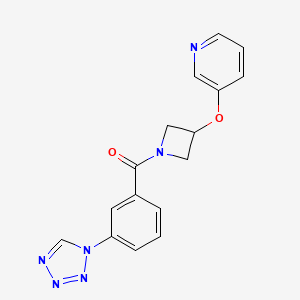
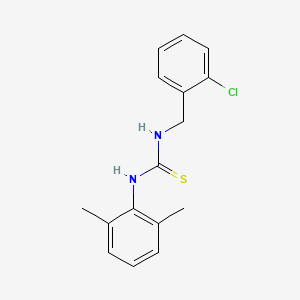
![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)
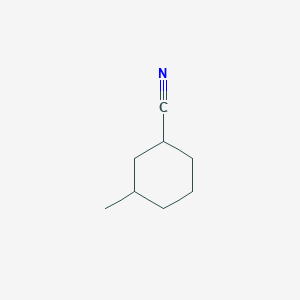
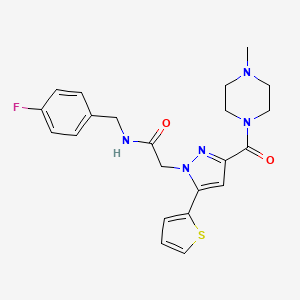
![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)
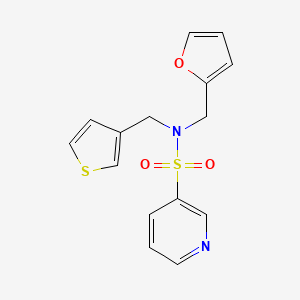
![4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2974658.png)

![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)
